4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

Catalog No.
S517348
CAS No.
30827-99-7
M.F
C8H11ClFNO2S
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochlo...

CAS Number

30827-99-7

Product Name

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride

IUPAC Name

4-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H

InChI Key

WRDABNWSWOHGMS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl

Solubility

Soluble in DMSO

Synonyms

4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, 4-(2-aminoethyl)benzenesulfonyl fluoride, 4-(2-aminoethyl)benzenesulfonylfluoride, 4-2(aminoethyl)-benzensulfonyl fluoride, 4-beta-aminoethylbenzolsulfofluoride, AEBSF, AEBSF cpd, Pefabloc

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)F.Cl

Description

The exact mass of the compound 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride is 239.0183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serine Protease Inhibitor

  • Mechanism: AEBSF acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of serine proteases. This inactivates the enzyme and prevents it from cleaving peptide bonds in proteins [].
  • Advantages over other inhibitors: Compared to other serine protease inhibitors like PMSF and DFP, AEBSF offers several advantages. It exhibits lower toxicity, improved water solubility, and greater stability in aqueous solutions [].

Applications

  • Cell Lysate Preparation: AEBSF is often included in cell lysis buffers like NP-40 lysis buffer. This helps preserve proteins within the cell lysate by inhibiting endogenous serine proteases that might degrade them during the preparation process [].
  • Enzyme Inhibition Studies: AEBSF is a useful tool for studying the role of serine proteases in various biological processes. By selectively inhibiting these enzymes, researchers can investigate their contribution to cellular functions, signaling pathways, and disease development.
  • Snake Venom Analysis: AEBSF is used in assays to assess the involvement of snake venom serine proteinases (SVSPs) in blood clotting. By inhibiting SVSPs, researchers can determine their role in the venom's anticoagulant or procoagulant activity [].
  • Plasma Sample Protection: AEBSF can be used to prevent the degradation of acylated ghrelin, a gut hormone, in plasma samples. This allows for accurate measurement of its concentration for studies related to appetite regulation and metabolism.

AEBSF inhibits serine proteases through a process called irreversible inhibition. The sulfonyl fluoride group in AEBSF reacts with the hydroxyl group (OH) of the serine residue in the active site of the enzyme. This forms a covalent bond between AEBSF and the enzyme, permanently inactivating it [].

Physical and Chemical Properties

  • Molecular Formula: C8H10FNO2S.HCl []
  • Molecular Weight: 239.69 g/mol []
  • Appearance: White to off-white crystalline powder []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in water (50 mg/mL) []
  • Stability: Stable in aqueous solutions at low pH, but decomposes at higher pH []

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly referred to as AEBSF, is a water-soluble compound with the molecular formula C₈H₁₁ClFNO₂S and a molecular weight of 239.5 Da. It is known primarily as an irreversible inhibitor of serine proteases, which are enzymes that play critical roles in various biological processes, including digestion and blood coagulation. AEBSF exhibits a high specificity for serine proteases such as chymotrypsin, trypsin, thrombin, kallikrein, and plasmin, making it a valuable tool in biochemical research and applications .

The primary mechanism of action for AEBSF involves the covalent modification of the hydroxyl group of serine residues in the active sites of serine proteases. This reaction results in the formation of a stable sulfonyl enzyme derivative. The modification adds approximately 183 Da to each modified residue, effectively inhibiting the enzymatic activity of the targeted protease. AEBSF is structurally similar to other sulfonyl fluorides, such as phenylmethanesulfonyl fluoride (PMSF), but it demonstrates greater stability at lower pH levels .

AEBSF has been extensively studied for its biological activity, particularly its role in inhibiting serine proteases involved in various physiological processes. Its ability to inhibit Site-1 protease (S1P) has made it useful in cholesterol regulation studies. By selectively inhibiting S1P, AEBSF can help elucidate the downstream effects on sterol regulatory element-binding proteins (SREBP), which are crucial for lipid metabolism . Additionally, AEBSF has been shown to affect non-protease enzymes, such as acetylhydrolases, further expanding its utility in biochemical research .

The synthesis of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride typically involves several steps:

  • Formation of Sulfonyl Fluoride: The initial step usually entails the reaction of benzenesulfonyl chloride with an appropriate amine to introduce the aminoethyl group.
  • Hydrochloride Salt Formation: The resulting product can be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
  • Purification: The final compound is purified through recrystallization or chromatography techniques to achieve high purity suitable for research applications .

AEBSF is widely used in various fields of biological and biochemical research:

  • Protease Inhibition: It is primarily utilized to inhibit serine proteases in experimental settings.
  • Cholesterol Regulation Studies: AEBSF's ability to inhibit S1P makes it instrumental in studies related to lipid metabolism and cholesterol homeostasis.
  • Biochemical Assays: Due to its specificity and stability, AEBSF is employed in assays designed to measure protease activity or characterize proteolytic pathways .

Research has indicated that AEBSF interacts not only with serine residues but also with other amino acids such as tyrosine and lysine under certain conditions. These off-target interactions can complicate experimental outcomes, particularly in sensitive proteomics applications. Therefore, while AEBSF is a powerful tool for inhibiting specific enzymes, caution must be exercised regarding its potential off-target effects .

Several compounds exhibit similarities to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride in terms of structure and function. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseStability at Low pH
Phenylmethanesulfonyl fluorideHighSerine protease inhibitionModerate
BenzamidineModerateSerine protease inhibitionHigh
N-tosyl-L-phenylalanineModerateProtease inhibitionLow

Uniqueness of 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride

What sets AEBSF apart from these compounds is its enhanced stability at low pH levels compared to PMSF, making it more suitable for various experimental conditions where pH fluctuations may occur. Furthermore, its specific targeting of S1P provides unique insights into cholesterol regulation that other inhibitors may not offer .

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride functions as an irreversible serine protease inhibitor through covalent modification of the active-site serine residue [1] [2]. The compound belongs to the sulfonyl fluoride family and demonstrates broad-spectrum inhibitory activity against multiple serine proteases including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins [1] [2].

The inhibition mechanism involves the formation of a stable sulfonyl enzyme derivative through nucleophilic attack by the hydroxyl group of the catalytic serine residue on the sulfonyl fluoride moiety [2] [3]. This covalent modification results in the addition of 183.0354 Da to each modified serine residue, effectively blocking the active site and preventing substrate access [1] [4]. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion serves as the leaving group, facilitated by the electrophilic nature of the sulfur center in the sulfonyl fluoride group [2] [5].

Structural studies have confirmed that the compound forms a stable covalent bond with the catalytic serine residue, with bond distances of approximately 1.6 Å observed in crystallographic structures [6]. The covalent modification is essentially irreversible under physiological conditions, as evidenced by the inability to recover enzyme function through dialysis after inhibitor binding [6]. This irreversible nature distinguishes sulfonyl fluoride inhibitors from reversible competitive inhibitors and provides sustained inhibition of target enzymes.

The specificity of covalent modification extends beyond the primary serine target to include other nucleophilic amino acid residues. Secondary modification sites include tyrosine, lysine, histidine, and threonine residues, all of which undergo the same 183 Da mass increase upon modification [4]. However, the primary inhibitory effect results from modification of the catalytic serine residue, which is essential for proteolytic activity.

Kinetic Parameters of Enzyme-Inhibitor Interactions

The kinetic parameters of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride vary significantly across different serine proteases, reflecting both the accessibility of the active site and the chemical environment surrounding the catalytic serine residue. Comparative kinetic analysis reveals distinct inhibition rate constants for various target enzymes [2].

Enzymekapp/I (M⁻¹s⁻¹)Comparison_PMSF (M⁻¹s⁻¹)Comparison_DFP (M⁻¹s⁻¹)
Trypsin3.062.576.23
Chymotrypsin17.8025.039.0
Plasmin0.320.050.19
Plasma Kallikrein0.680.070.3
Thrombin5.121.951.28
Glandular Kallikrein0.190.050.05
TPA1.19Not detectedNot detected
Subtilisin A0.46Not detectedNot detected

The apparent rate constant of inactivation (kapp/I) represents the second-order rate constant for the covalent modification reaction and provides a measure of inhibitor potency [2]. Chymotrypsin demonstrates the highest susceptibility to inhibition with a kapp/I value of 17.8 M⁻¹s⁻¹, while glandular kallikrein shows the lowest reactivity at 0.19 M⁻¹s⁻¹ [2]. These differences reflect variations in active site accessibility and the microenvironment of the catalytic serine residue.

The compound demonstrates superior inhibitory activity against plasmin, plasma kallikrein, and thrombin compared to both phenylmethylsulfonyl fluoride and diisopropyl fluorophosphate [2]. For plasmin, the inhibition rate constant is 6.4-fold higher than phenylmethylsulfonyl fluoride and 1.7-fold higher than diisopropyl fluorophosphate [2]. Similarly, plasma kallikrein inhibition shows a 9.7-fold enhancement over phenylmethylsulfonyl fluoride and 2.3-fold over diisopropyl fluorophosphate [2].

The inhibition mechanism follows pseudo-first-order kinetics under conditions where inhibitor concentration significantly exceeds enzyme concentration [5]. Time-dependent studies reveal that the covalent modification reaction proceeds through a rapid binding equilibrium followed by the irreversible covalent bond formation step [5]. For optimal inhibition, the compound exhibits a dissociation constant of 400 ± 90 nM and a covalent modification rate constant of 0.024 ± 0.002 s⁻¹ [5].

pH-Dependent Stability and Reactivity Profiles

The stability and reactivity of 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride demonstrate significant pH dependence, with implications for both storage conditions and biological applications [7] [8]. The compound exhibits maximum stability at pH 5.2, where minimal hydrolysis occurs over extended periods [7].

pHTemperature (°C)Half-life (hours)Stability (% remaining after time)Primary Degradation Product
5.24>144Maximum stabilityMinimal hydrolysis
7.02526.650% after 6h at 37°C4-(aminoethyl)benzenesulfonic acid
7.0375.6550% after 6h4-(aminoethyl)benzenesulfonic acid
8.025NR70% after 22h at 4°C4-(aminoethyl)benzenesulfonic acid
8.6259.1NR4-(aminoethyl)benzenesulfonic acid
8.6372.3550% after 2.35h4-(aminoethyl)benzenesulfonic acid
10.025<1Rapid hydrolysisComplete hydrolysis

Under physiological conditions (pH 7.0, 37°C), the compound undergoes rapid hydrolysis with a half-life of approximately 6 hours [8]. The primary degradation pathway involves nucleophilic attack by hydroxyl ions on the sulfonyl fluoride group, resulting in the formation of 4-(aminoethyl)benzenesulfonic acid [8]. This hydrolysis reaction competes with the desired covalent modification of target proteins, necessitating careful consideration of timing in biological applications.

Temperature significantly influences the rate of hydrolysis, with half-lives decreasing approximately 2-fold for each 10°C increase in temperature [8]. At pH 8.6, the half-life decreases from 9.1 hours at 25°C to 2.35 hours at 37°C [8]. This temperature dependence follows Arrhenius kinetics, with higher temperatures accelerating both the desired protein modification reaction and the competing hydrolysis reaction.

The pH-dependent reactivity profile reflects the ionization state of both the inhibitor and target nucleophiles. At alkaline pH values, increased hydroxide ion concentration accelerates hydrolysis while simultaneously increasing the nucleophilicity of amino acid side chains [9]. However, the net effect typically favors hydrolysis over protein modification at pH values above 8.0 [7] [8].

Buffer composition also influences stability, with the compound demonstrating approximately 2-fold greater stability in HEPES buffer compared to phosphate-buffered saline at equivalent pH values [9]. This buffer effect likely results from differences in ionic strength and specific ion interactions that affect the solvation of the sulfonyl fluoride group.

For optimal inhibitory activity, the compound should be prepared in aqueous solution immediately before use or stored at pH 5.2 and 4°C for extended periods [7]. Under these conditions, the inhibitor retains full activity for up to 6 months, providing a practical storage solution for laboratory applications [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.0183056 g/mol

Monoisotopic Mass

239.0183056 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DHA6VL95HL

MeSH Pharmacological Classification

Trypsin Inhibitors

Other CAS

30827-99-7

Wikipedia

AEBSF

Dates

Modify: 2023-08-15
1: Jiang YH, Shi Y, He YP, Du J, Li RS, Shi HJ, Sun ZG, Wang J. Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception. 2011 Dec;84(6):642-8. doi: 10.1016/j.contraception.2011.03.017. Epub 2011 May 8. PubMed PMID: 22078196.
2: Saw S, Arora N. PI3K and ERK1/2 kinase inhibition potentiate protease inhibitor to attenuate allergen induced Th2 immune response in mouse. Eur J Pharmacol. 2016 Apr 5;776:176-84. doi: 10.1016/j.ejphar.2016.02.050. Epub 2016 Feb 18. PubMed PMID: 26905476.
3: Chai HJ, Kiew LV, Chin Y, Norazit A, Mohd Noor S, Lo YL, Looi CY, Lau YS, Lim TM, Wong WF, Abdullah NA, Abdul Sattar MZ, Johns EJ, Chik Z, Chung LY. Renal targeting potential of a polymeric drug carrier, poly-l-glutamic acid, in normal and diabetic rats. Int J Nanomedicine. 2017 Jan 13;12:577-591. doi: 10.2147/IJN.S111284. eCollection 2017. PubMed PMID: 28144140; PubMed Central PMCID: PMC5245978.
4: Saw S, Kale SL, Arora N. Serine protease inhibitor attenuates ovalbumin induced inflammation in mouse model of allergic airway disease. PLoS One. 2012;7(7):e41107. doi: 10.1371/journal.pone.0041107. Epub 2012 Jul 19. PubMed PMID: 22829914; PubMed Central PMCID: PMC3400607.
5: Huffman NT, Keightley JA, Chaoying C, Midura RJ, Lovitch D, Veno PA, Dallas SL, Gorski JP. Association of specific proteolytic processing of bone sialoprotein and bone acidic glycoprotein-75 with mineralization within biomineralization foci. J Biol Chem. 2007 Sep 7;282(36):26002-13. Epub 2007 Jul 5. PubMed PMID: 17613519; PubMed Central PMCID: PMC2805412.
6: Buitrago-Rey R, Olarte J, Gomez-Marin JE. Evaluation of two inhibitors of invasion: LY311727 [3-(3-acetamide-1-benzyl-2-ethyl-indolyl-5-oxy)propane phosphonic acid] and AEBSF [4-(2-aminoethyl)-benzenesulphonyl fluoride] in acute murine toxoplasmosis. J Antimicrob Chemother. 2002 May;49(5):871-4. PubMed PMID: 12003987.
7: Sun ZG, Shi HJ, Gu Z, Wang J, Shen QX. A single intrauterine injection of the serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride reversibly inhibits embryo implantation in mice. Contraception. 2007 Sep;76(3):250-5. Epub 2007 Jul 5. PubMed PMID: 17707725.
8: Gorski JP, Huffman NT, Chittur S, Midura RJ, Black C, Oxford J, Seidah NG. Inhibition of proprotein convertase SKI-1 blocks transcription of key extracellular matrix genes regulating osteoblastic mineralization. J Biol Chem. 2011 Jan 21;286(3):1836-49. doi: 10.1074/jbc.M110.151647. Epub 2010 Nov 12. PubMed PMID: 21075843; PubMed Central PMCID: PMC3023479.
9: Blatnik M, Soderstrom CI. A practical guide for the stabilization of acylghrelin in human blood collections. Clin Endocrinol (Oxf). 2011 Mar;74(3):325-31. doi: 10.1111/j.1365-2265.2010.03916.x. PubMed PMID: 21050250.
10: Yokoe M, Sano M, Shibata H, Shibata D, Takayama-Watanabe E, Inaba K, Watanabe A. Sperm proteases that may be involved in the initiation of sperm motility in the newt, Cynops pyrrhogaster. Int J Mol Sci. 2014 Aug 28;15(9):15210-24. doi: 10.3390/ijms150915210. PubMed PMID: 25170808; PubMed Central PMCID: PMC4200841.
11: Park IC, Park MJ, Choe TB, Jang JJ, Hong SI, Lee SH. TNF-alpha induces apoptosis mediated by AEBSF-sensitive serine protease(s) that may involve upstream caspase-3/CPP32 protease activation in a human gastric cancer cell line. Int J Oncol. 2000 Jun;16(6):1243-8. PubMed PMID: 10812002.
12: Nakabo Y, Pabst MJ. Lysis of leukemic cells by human macrophages: inhibition by 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a serine protease inhibitor. J Leukoc Biol. 1996 Sep;60(3):328-36. PubMed PMID: 8830789.
13: Wijayanti N, Kietzmann T, Immenschuh S. Heme oxygenase-1 gene activation by the NAD(P)H oxidase inhibitor 4-(2-aminoethyl) benzenesulfonyl fluoride via a protein kinase B, p38-dependent signaling pathway in monocytes. J Biol Chem. 2005 Jun 10;280(23):21820-9. Epub 2005 Apr 15. PubMed PMID: 15833736.
14: Beek J, Nauwynck H, Appeltant R, Maes D, Van Soom A. Inhibitors of serine proteases decrease sperm penetration during porcine fertilization in vitro by inhibiting sperm binding to the zona pellucida and acrosome reaction. Theriogenology. 2015 Nov;84(8):1378-86. doi: 10.1016/j.theriogenology.2015.07.022. Epub 2015 Jul 26. PubMed PMID: 26303413.
15: Prévotat L, Filomenko R, Solary E, Jeannin JF, Bettaieb A. Nitric oxide-induced down-regulation of beta-catenin in colon cancer cells by a proteasome-independent specific pathway. Gastroenterology. 2006 Oct;131(4):1142-52. Epub 2006 Jul 24. PubMed PMID: 17030184.
16: Wang R, Liu S, Wang J, Dong Q, Xu L, Rui Q. Purification, characterization and identification of a senescence related serine protease in dark-induced senescent wheat leaves. Phytochemistry. 2013 Nov;95:118-26. doi: 10.1016/j.phytochem.2013.06.025. Epub 2013 Aug 1. PubMed PMID: 23910959.
17: Basak S, Stewart NA, Chrétien M, Basak A. Aminoethyl benzenesulfonyl fluoride and its hexapeptide (Ac-VFRSLK) conjugate are both in vitro inhibitors of subtilisin kexin isozyme-1. FEBS Lett. 2004 Aug 27;573(1-3):186-94. PubMed PMID: 15327996.
18: Trivedi A, Babic S, Chanoine JP. Pitfalls in the determination of human acylated ghrelin plasma concentrations using a double antibody enzyme immunometric assay. Clin Biochem. 2012 Jan;45(1-2):178-80. doi: 10.1016/j.clinbiochem.2011.10.023. Epub 2011 Nov 7. PubMed PMID: 22100897.
19: Karpuzoglu E, Gogal RM Jr, Ansar Ahmed S. Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. Immunobiology. 2011 Dec;216(12):1264-73. doi: 10.1016/j.imbio.2011.07.003. Epub 2011 Jul 7. PubMed PMID: 21813204.
20: Citron M, Diehl TS, Capell A, Haass C, Teplow DB, Selkoe DJ. Inhibition of amyloid beta-protein production in neural cells by the serine protease inhibitor AEBSF. Neuron. 1996 Jul;17(1):171-9. PubMed PMID: 8755488.

Explore Compound Types